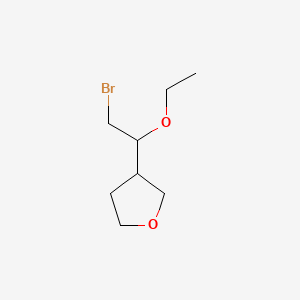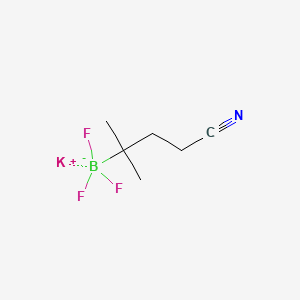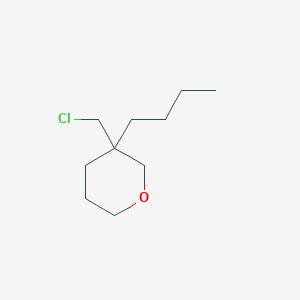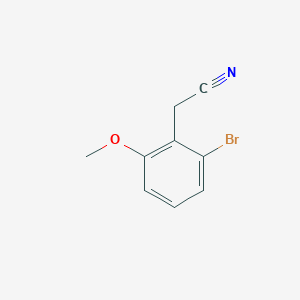
2-(2-Bromo-6-methoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-6-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of acetonitrile, where the nitrile group is attached to a brominated and methoxylated phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methoxyphenyl)acetonitrile typically involves the bromination of 2-methoxyphenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-6-methoxyphenyl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.
Applications De Recherche Scientifique
2-(2-Bromo-6-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-6-methoxyphenyl)acetonitrile depends on the specific context in which it is used. Generally, its reactivity is influenced by the presence of the bromine and methoxy groups, which can participate in various chemical interactions. The nitrile group also plays a crucial role in its reactivity, acting as a site for nucleophilic attack or other chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromo-4-methoxyphenyl)acetonitrile: Similar in structure but with the bromine atom at a different position.
2-(2-Bromo-5-methoxyphenyl)acetonitrile: Another positional isomer with different reactivity.
2-Bromo-2-(4-methoxyphenyl)acetonitrile: A compound with the bromine and methoxy groups in different positions, affecting its chemical behavior
Uniqueness
2-(2-Bromo-6-methoxyphenyl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and potential applications. This positional arrangement can lead to different chemical properties and interactions compared to its isomers.
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-(2-bromo-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-2-3-8(10)7(9)5-6-11/h2-4H,5H2,1H3 |
Clé InChI |
JJXRIEDGRJPKLP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)Br)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



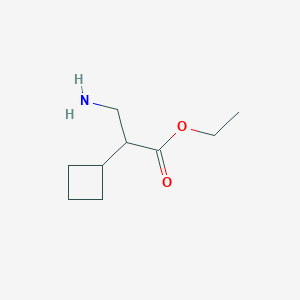
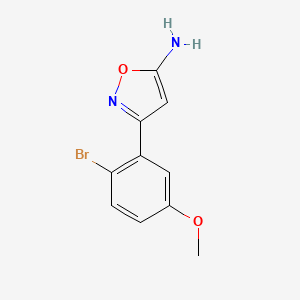
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
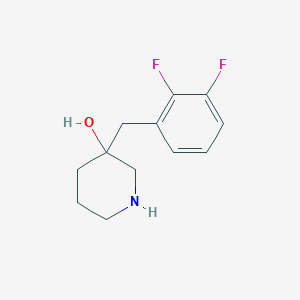
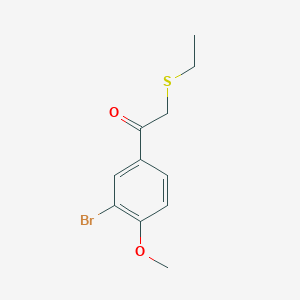
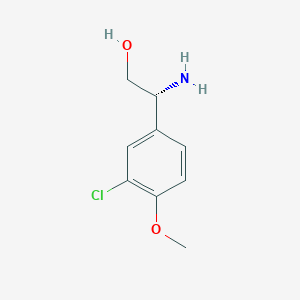

![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)


